2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde
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Overview
Description
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde is an organic compound with the molecular formula C11H18O. It is also known by other names such as β-Homocyclocitral. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and an acetaldehyde functional group. It is commonly used in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of 2,6,6-trimethylcyclohexene with ethylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through distillation or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance industry to create perfumes and other scented products.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexene ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
β-Cyclocitral: Similar in structure but lacks the acetaldehyde group.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Another isomer with a different position of the double bond.
Uniqueness
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexene ring, multiple methyl groups, and an aldehyde functional group makes it particularly valuable in fragrance applications.
Properties
CAS No. |
472-64-0 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,8,10H,4,6-7H2,1-3H3 |
InChI Key |
YJKGMUJSGUUUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CC=O)(C)C |
Origin of Product |
United States |
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